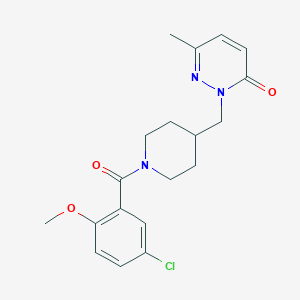

2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3/c1-13-3-6-18(24)23(21-13)12-14-7-9-22(10-8-14)19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRUZWUYFYPEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core, a piperidine moiety, and a chlorinated benzoyl group , which may contribute to its biological properties. The molecular formula is , and its IUPAC name is this compound.

Antimicrobial Activity

Research indicates that pyridazine derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various fungi and bacteria. A study highlighted that certain pyridazine derivatives demonstrated inhibitory activity against pathogens like Fusarium oxysporum and Gibberella zeae . While specific data on the compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Antioxidant Activity

The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Compounds with similar structures have shown varying degrees of antioxidant capacity, which is crucial for mitigating oxidative stress in biological systems. For example, certain derivatives exhibited up to 88.6% inhibition of DPPH radicals . This suggests that this compound could potentially possess similar properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the piperidine and pyridazine moieties may facilitate binding to biological targets, potentially modulating their activity. This could lead to therapeutic effects in various disease models, although further pharmacological studies are necessary to elucidate these interactions fully.

Case Studies

- Antifungal Activity : In a comparative study of pyridazine derivatives, several compounds demonstrated promising antifungal activity against Gibberella zeae, with inhibition rates around 50% .

- Antioxidant Studies : A structure–activity relationship analysis indicated that modifications in the phenolic structure significantly enhanced the antioxidant properties of related compounds .

Data Tables

Comparison with Similar Compounds

Position 2 Substitutions

- Target Compound : The 2-position is occupied by a piperidin-4-ylmethyl group with a 5-chloro-2-methoxybenzoyl substituent. This introduces both lipophilicity and steric bulk, which may enhance target binding compared to simpler substituents .

- Simpler Analogs: Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) feature halides or alkyl groups at position 2.

Position 6 Substitutions

- Target Compound : A 6-methyl group balances hydrophobicity and steric effects.

- 6-Phenyl Derivatives: and describe 6-phenylpyridazinones (e.g., 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one). The phenyl group increases lipophilicity, which may improve membrane permeability but reduce solubility .

Piperidine Ring Modifications

Piperidine Substitution Patterns

- Target Compound : The piperidine ring is functionalized with a 5-chloro-2-methoxybenzoyl group. This electron-withdrawing substituent may influence electronic properties and binding interactions .

- Piperazine Derivatives : describes 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one. The piperazine ring introduces basicity, which may alter pharmacokinetic profiles compared to the target compound’s piperidine-benzoyl system .

Data Table: Structural and Functional Comparison

Q & A

Q. What are the established synthetic routes for synthesizing 2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 5-chloro-2-methoxybenzoyl chloride with piperidin-4-ylmethanol to form the benzoyl-piperidine intermediate.

- Step 2: Coupling the intermediate with 6-methylpyridazin-3(2H)-one via nucleophilic substitution or Mitsunobu reaction under inert atmosphere (N₂/Ar).

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .

Critical factors include: - Temperature control (e.g., 0–5°C during acyl chloride reactions to minimize side products).

- Catalyst selection (e.g., DMAP for acylation or Pd/C for hydrogenation steps).

- Solvent polarity for optimal intermediate solubility and reaction kinetics .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and piperidine protons (δ ~1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- X-Ray Crystallography: Single-crystal diffraction using SHELXL for refinement (e.g., resolving torsional angles in the piperidine-pyridazinone linkage) .

Q. How can initial biological activity screening be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinone derivatives often inhibit phosphodiesterases or serotonin receptors) .

- In Vitro Assays:

- Enzyme inhibition (IC₅₀ determination via fluorogenic substrates).

- Cell viability assays (MTT or ATP-lite for cytotoxicity profiling).

- Positive/Negative Controls: Include known inhibitors (e.g., rolipram for PDE4) and vehicle-treated samples to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different experimental models?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

- Structural Modifications: Synthesize analogs (e.g., replacing the 5-chloro group with fluorine) to probe SAR (structure-activity relationships) and identify confounding substituent effects .

- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses and compare with crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., DCM/methanol or acetonitrile/water) to induce slow nucleation.

- Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours to grow larger crystals.

- Co-Crystallization Agents: Add small molecules (e.g., glycerol or PEG 400) to stabilize crystal packing .

- Data Refinement: Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands to address twinning artifacts .

Q. How can metabolic stability and bioavailability be experimentally assessed to guide preclinical development?

Methodological Answer:

- Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Caco-2 Permeability: Measure apical-to-basolateral transport to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates favorable bioavailability).

- LogP Determination: Shake-flask method (octanol/water partitioning) to correlate lipophilicity with membrane penetration .

Q. What computational approaches are suitable for predicting off-target interactions and toxicity risks?

Methodological Answer:

- Phylogenetic Analysis: Use SEA (Similarity Ensemble Approach) to identify homologous targets across protein families .

- Toxicity Prediction:

Data Contradiction and Optimization Questions

Q. How should researchers address inconsistent enzymatic inhibition data between recombinant proteins and cell-based assays?

Methodological Answer:

- Buffer Compatibility: Verify assay pH and ionic strength match physiological conditions (e.g., 150 mM KCl for kinase assays).

- Membrane Permeability: Confirm compound penetration into cells via intracellular accumulation studies (LC-MS/MS quantification).

- Post-Translational Modifications: Check for phosphorylation/maturation of recombinant vs. endogenous targets (e.g., Western blotting) .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yield and impurity profiles?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratio).

- In-Line Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track reaction progression and intermediates.

- Purification Consistency: Standardize flash chromatography gradients and validate with QC markers (e.g., TLC Rf values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.